N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine
Overview
Description
N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a chemical compound with the linear formula C16H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine and its derivatives involves various methods. One approach is the catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates from easily accessible N-hetaryl ureas and alcohols . Another method involves the construction of novel heterocyclic compound libraries with potential biological activities .Molecular Structure Analysis
The molecular structure of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine can be analyzed using techniques such as 1H NMR . The compound has been found to have a yellow solid appearance with a melting point of 256–257 °C .Chemical Reactions Analysis
The chemical reactions involving N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine are diverse. For instance, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis
N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a yellow solid with a melting point of 256–257 °C . Its density is 1.021 g/mL at 25 °C .Scientific Research Applications
Ethylene Oligomerization
The compound N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine and its derivatives have been studied for their application in ethylene oligomerization. Chen et al. (2019) reported the synthesis of pyridine-imine ligands and their nickel complexes, which demonstrated significant catalytic activity in ethylene oligomerization, producing mostly 1-C4= oligomers. The study emphasized the influence of catalyst structure on the catalytic performance and utilized density functional theory (DFT) calculations to explore the relationship between structure and catalytic properties (Chen et al., 2019).
Vibrational and Conformational Analysis
The compound has also been a subject of vibrational and conformational studies. Subashchandrabose et al. (2013) synthesized and characterized the molecule N 1 - N 2 -bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB), performing a detailed conformational analysis and comparing observed spectral frequencies with harmonic wavenumbers. The study also explored the non-linear optical behavior of the molecule and its charge transfer and biological activity (Subashchandrabose et al., 2013).
Crystal Structure and Spectroscopic Properties
Marjani et al. (2009) investigated the behavior of N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine towards various metal ions in methanol solutions. The study identified complexes through elemental analysis, NMR, and X-ray diffraction analysis, highlighting the stabilization of molecules in solid state by hydrogen bonds and aromatic π–π stacking interactions (Marjani et al., 2009).
Spectroscopic Properties of Metal Complexes
Wang et al. (2012) conducted theoretical studies on the spectroscopic properties of a series of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives. The study involved optimization of ground structures at different DFT levels and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT) (Wang et al., 2012).
Future Directions
The future directions for N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine could involve further exploration of its potential biological activities. For instance, it could be used in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its derivatives could be evaluated for their anti-tubercular activity .
Mechanism of Action
Target of Action
The compound “1-N-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine” is a pyridine derived Schiff base . Schiff bases are known to act as bidentate chelating ligands towards metal centers . This suggests that the primary targets of this compound could be metal ions in biological systems.
Mode of Action
The interaction of “1-N-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine” with its targets involves the formation of coordination complexes. The compound, acting as a ligand, binds to metal ions through the nitrogen atoms present in its structure . This results in the formation of stable complexes that can influence various biochemical processes.
Properties
IUPAC Name |
2-N-(2-pyridin-2-ylethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9,16H,8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHVLJWXQSUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651787 | |
Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115581-69-6 | |
Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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